N,N'-bis(3-methoxyphenyl)pentanediamide
Description
N,N'-bis(3-methoxyphenyl)pentanediamide is a synthetic alkanediamide derivative featuring two 3-methoxyphenyl groups attached to a pentanediamide backbone. The compound’s methoxy substituents at the 3-position on the phenyl rings distinguish it from related derivatives, which often vary in substituent type (e.g., chloro, nitro, cyano), substituent position (e.g., 4-methoxy), or alkanediamide chain length (e.g., propanediamide, hexanediamide) .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N,N//'-bis(3-methoxyphenyl)pentanediamide |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-8-3-6-14(12-16)20-18(22)10-5-11-19(23)21-15-7-4-9-17(13-15)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
UHGAZMZJELATQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Type and Position
- N,N'-bis(4-cyanophenyl)pentanediamide (Compound 3): Synthesized using 4-aminobenzonitrile and glutaryl chloride. The electron-withdrawing cyano groups reduce electron density on the phenyl rings compared to methoxy groups, impacting reactivity and intermolecular interactions .
- N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide (Compound 5): Features a longer hexanediamide chain and carboxamide substituents.
- N,N'-bis(2,3-dichlorophenyl)propanediamide : Chloro substituents at the 2- and 3-positions introduce steric hindrance and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
Chain Length
- N,N,N',N'-tetrakis(4-methoxybenzyl)pentanediamide (6-16) : Synthesized from glutaryl chloride, this derivative has four 4-methoxybenzyl groups, highlighting how substituent position (4- vs. 3-methoxy) alters spatial arrangements .
Physicochemical Properties
Key Observations :
- Methoxy and methyl groups (electron-donating) generally increase solubility in polar solvents compared to chloro or cyano substituents.
- Longer chains (hexanediamide) exhibit higher thermal stability (decomposition >300°C) .
Cytotoxicity in Cancer Cell Lines
| Compound (Derivative) | Substituents | IC₅₀ (μM) Range | Notable Activity |
|---|---|---|---|
| 5c: N,N'-bis(3-chlorophenyl) | 3-Cl | >100 | Low cytotoxicity across all tested cell lines |
| 5d: N,N'-bis(3-bromophenyl) | 3-Br | >100 | Low cytotoxicity |
| 5g: N,N'-bis(4-bromophenyl) | 4-Br | >100 | Low cytotoxicity |
| 5j: N,N'-bis(2-chlorophenyl) | 2-Cl | >100 | Low cytotoxicity |
| 5h: N,N'-bis(4-nitrophenyl) | 4-NO₂ | <10 | High cytotoxicity (except HT-29 cells) |
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Br) at the 4-position enhance cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets.
- 3-methoxy groups (as in the target compound) may exhibit moderate activity, inferred from the low activity of 3-substituted analogs like 5c and 5d.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
